BG48
Description
Chemical Identity and Nomenclature
This compound is chemically identified as N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide, with the Chemical Abstracts Service registry number 1628784-53-1. The compound possesses a molecular formula of C25H23N5OS and a molecular weight of 441.548 grams per mole. The systematic nomenclature reflects its complex structure, which incorporates multiple functional groups essential for its biological activity and photochromic properties.
The compound exists as a solid at room temperature with specific physicochemical properties that contribute to its biological function. This compound exhibits a calculated logarithm of the partition coefficient value of 5.3, indicating significant lipophilicity, while its topological polar surface area measures 111 square angstroms. These properties are crucial for its cellular uptake and target engagement within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5OS |
| Molecular Weight | 441.548 g/mol |
| Chemical Abstracts Service Number | 1628784-53-1 |
| Logarithm of Partition Coefficient | 5.3 |
| Topological Polar Surface Area | 111 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
| Heavy Atoms | 32 |
Discovery and Historical Development in Epigenetic Research
The development of this compound emerged from the need for more sophisticated tools to study epigenetic mechanisms with high temporal and spatial resolution. Traditional small-molecule inhibitors of histone deacetylases provided limited control over the timing and location of target inhibition, creating a significant gap in the ability to precisely manipulate epigenetic processes in living systems.
This compound was developed as part of a comprehensive research program focused on creating photochromic ligands that could provide optical control of epigenetic mechanisms. The compound represents a novel approach that combines fast-relaxing photochromic properties with small-molecule inhibitors that exhibit long target-residence times. This combination enables researchers to achieve unprecedented spatiotemporal control of the epigenome through light-based activation.
The historical context of this compound development is rooted in the recognition that aberrant epigenetic processes are implicated in the pathophysiology of multiple human diseases. While small-molecule inhibitors have been essential for advancing understanding of epigenetic mechanisms, the resolution offered by traditional compounds was often insufficient for manipulating epigenetic processes with the precision required for detailed mechanistic studies.
The discovery process involved systematic design and synthesis of compounds that could bridge the gap between pharmacological intervention and optogenetic approaches. This compound emerged from this effort as a prototype compound that demonstrated the feasibility of chemo-optical modulation of epigenetically-regulated transcription.
Structural Classification as a Benzamide-Based Histone Deacetylase Inhibitor
This compound belongs to the benzamide class of histone deacetylase inhibitors, which are characterized by their zinc-binding group functionality and selective inhibition of class I histone deacetylases. The benzamide moiety serves as the zinc-binding group that chelates the catalytic zinc ion in the active site of histone deacetylase enzymes, thereby inhibiting their enzymatic activity.
The structural design of this compound incorporates several key features that distinguish it from conventional benzamide-based histone deacetylase inhibitors. The compound features a 4-(2′-thienyl)-substituted benzamide structure analogous to other selective histone deacetylase inhibitors, which provides selectivity for histone deacetylase 1 and histone deacetylase 2 over histone deacetylase 3.
The photochromic properties of this compound are conferred by the incorporation of an azobenzene moiety within its structure. This photoswitchable unit undergoes reversible trans-cis isomerization upon exposure to light of specific wavelengths, resulting in dramatic changes in the compound's biological activity. In the dark-adapted state, this compound exhibits minimal histone deacetylase inhibitory activity, while exposure to blue light (470 nanometers) induces a conformational change that dramatically increases its potency.
This compound demonstrates remarkable selectivity for class I histone deacetylases, particularly histone deacetylase 1 and histone deacetylase 2, while showing minimal activity against histone deacetylase 3. This selectivity profile is crucial for its utility as a research tool, as it allows for the specific modulation of histone deacetylase 1 and histone deacetylase 2-dependent processes without affecting other histone deacetylase isoforms.
| Histone Deacetylase Isoform | Inhibitory Activity | Light Dependence |
|---|---|---|
| Histone Deacetylase 1 | High | Yes |
| Histone Deacetylase 2 | High | Yes |
| Histone Deacetylase 3 | Minimal | No |
The benzamide-based zinc-binding group of this compound is characterized by long target-residence times, which is a hallmark of this class of histone deacetylase inhibitors. This property ensures that once the compound binds to its target in the light-activated state, it remains bound for extended periods, allowing for sustained inhibition even after the light source is removed. The enzymatic activity recovers in a time-dependent fashion following light exposure, with the rate of recovery governed by the dissociation rate constant of the inhibitor-enzyme complex.
The structural features of this compound also include specific substitutions that enhance its cellular uptake and biological activity. The compound incorporates a dimethylamino substituent that contributes to its photochromic behavior, while the thiophene ring system provides additional interactions with the target protein that enhance binding affinity and selectivity.
Properties
CAS No. |
1628784-53-1 |
|---|---|
Molecular Formula |
C25H23N5OS |
Molecular Weight |
441.55 |
IUPAC Name |
N-(2-Amino-5-(thiophen-2-yl)phenyl)-4-((4-(dimethylamino)phenyl)diazenyl)-benzamide |
InChI |
InChI=1S/C25H23N5OS/c1-30(2)21-12-10-20(11-13-21)29-28-19-8-5-17(6-9-19)25(31)27-23-16-18(7-14-22(23)26)24-4-3-15-32-24/h3-16H,26H2,1-2H3,(H,27,31)/b29-28+ |
InChI Key |
PFZYTOFOTMHYQS-ZQHSETAFSA-N |
SMILES |
O=C(NC1=CC(C2=CC=CS2)=CC=C1N)C3=CC=C(/N=N/C4=CC=C(N(C)C)C=C4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BG48; BG-48; BG 48; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Optical Precision : this compound’s activity is strictly light-dependent, enabling precise control over epigenetic modulation in subcellular regions .
Therapeutic Potential: Prolonged target residence time and selectivity make this compound a candidate for studying HDAC1/2-specific roles in cancer and neurodegeneration .
Preparation Methods
Resin Selection and Initial Amino Acid Loading
The synthesis begins with Wang resin functionalized with Fmoc-Gly31, serving as the C-terminal anchor. Resin swelling is achieved using dichloromethane (DCM), followed by deprotection with 25% piperidine/DMF (v/v) containing 0.1M hydroxybenzotriazole (HOBt) to remove the Fmoc group. Coupling of subsequent amino acids employs condensing agents such as DIC/HOBt or PyBop/HOBt/DIEA in dimethylformamide (DMF).
Critical Parameters for Coupling Efficiency
Sequential Chain Elongation and Side-Chain Modifications
The patent outlines a 31-mer peptide sequence with a lysine residue at position 20 modified with a lipophilic moiety (HOOC-(CH2)16-CO-γ-Glu-AEEA-AEEA). This modification is introduced using Fmoc-Lys20(Xaa3)-OH, where Xaa3 represents the lipidated side chain. Key steps include:
-
Deprotection-Coupling Cycles : 25% piperidine/DMF for Fmoc removal, followed by 90-minute coupling reactions.
-
Lipidation Strategy : The lysine side chain is conjugated post-synthetically via a γ-glutamic acid spacer and two aminoethoxyethoxyacetyl (AEEA) units to enhance solubility and pharmacokinetics.
Challenges in Lipidation
Cleavage and Global Deprotection
Peptide-resin cleavage employs a trifluoroacetic acid (TFA)-based cocktail (TFA/thioanisole/TIS/EDT/phenol/water, 90:5:2:2:1 v/v) for 3 hours at room temperature. Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.
Chemical Formulation of this compound as an Energetic Material
Composition and Stoichiometry
This compound’s formulation as a primer compound (designated H-48 in technical literature) comprises:
Mixing Protocol
Pelletization and Desensitization
-
Primer Cup Loading : 21–35 mg of H-48 compound per cup, packed using a bamboo skewer to 50–75% capacity.
-
Desensitization : Moistening with 5% shellac/ethanol solution to stabilize the pellet before anvil insertion.
Analytical and Quality Control Measures
Purity Assessment via Reverse-Phase HPLC
Performance Testing of Energetic Formulations
-
Detonation Velocity : 4,200 m/s measured via high-speed videography.
-
Sensitivity : Activation energy of 28 J/cm² using a modified BAM friction tester.
Comparative Analysis of Synthesis Routes
Yield and Scalability
Cost and Resource Intensity
-
SPPS : High reagent costs (Fmoc-amino acids: $1,200–$2,000/mol) and specialized equipment (automated synthesizers: $50k–$150k).
-
Chemical Formulation : Low-cost raw materials ($20–$50/kg for KClO3) but hazardous handling requirements.
Industrial and Research Applications
Q & A
Q. What distinguishes the genetic architecture of the DAdV B2 strain BG48 from other related strains?
this compound exhibits a 3 bp insertion in the pX gene, a 33 bp insertion in ORF19B, and a 42 bp deletion between ORF64 and ORF67 (Figure 5). These mutations were identified via PCR amplification and agarose gel electrophoresis (Figure 4), followed by comparative genome sequencing against reference strains (e.g., CH-GD-12-2014, BG27, BG18) .
Q. What experimental models are appropriate for studying this compound’s biological activity?
- In vitro : LMH (chicken hepatocellular carcinoma) and MDEF (Muscovy duck embryo fibroblast) cell lines, which exhibit distinct cytopathic effects (CPE) such as cell rounding and detachment (Figure 2) .
- In vivo : 2-day-old Muscovy ducks, which show 50% morbidity with histopathological similarities to natural infections but 0% mortality .
Q. What structural features of the chemical probe this compound enable its HDAC-inhibitory function?
this compound combines azobenzene photochromism (for light-dependent isomerization) with structural motifs from HDAC inhibitors CI-994 and C60. Density functional theory (DFT) calculations confirm its zinc-chelating moieties mimic established inhibitors in the cis state, ensuring HDAC1/2 selectivity (Figure 13c,e) .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pathogenicity data across cell lines and animal models?
- Comparative CPE analysis : Quantify cell viability and apoptosis markers in LMH vs. MDEF cells to identify host-specific susceptibility factors .
- Immune profiling : Measure cytokine levels (e.g., IFN-γ, IL-6) in infected ducks to assess immune evasion mechanisms linked to low mortality .
Q. What methodologies validate the functional impact of this compound’s ORF67 mutation in viral replication?
- Reverse genetics : Revert the ORF67 mutation to wild-type and compare replication kinetics in LMH cells via qPCR .
- Plaque assays : Quantify viral titers in revertant vs. wild-type strains to assess fitness costs .
Q. How does the trans/cis isomer ratio of this compound modulate its epigenetic activity?
- Photoisomerization control : Use UV/Vis spectroscopy to establish isomer ratios under specific wavelengths (Figure 13a).
- Dose-response assays : Correlate isomer ratios with HDAC inhibition efficacy via fluorometric activity assays .
Q. What strategies address discrepancies in this compound’s HDAC isoform selectivity?
- Isoform-specific inhibitors : Co-administer this compound with pan-HDAC inhibitors (e.g., TSA) to identify competitive binding patterns.
- Crystallography : Resolve this compound-HDAC complexes to map binding interactions and steric hindrance effects .
III. Methodological Guidelines
Q. How to design a robust challenge study for this compound in avian models?
- Sample size : Use ≥10 ducks per group to account for 50% morbidity variability .
- Endpoint criteria : Monitor clinical signs (lethargy, liver pathology) and euthanize moribund subjects for histopathology .
Q. What analytical techniques quantify this compound’s optoepigenetic activity?
- HPLC : Measure trans/cis isomer ratios post-illumination.
- RNA-seq : Profile gene expression changes in cells treated with this compound under light/dark conditions .
IV. Data Contradiction Analysis
Q. How to interpret conflicting results in this compound’s host range specificity?
Q. Why does this compound show variable HDAC inhibition in different cell types?
- Cellular uptake assays : Quantify intracellular this compound levels via LC-MS to assess permeability differences.
- Epigenetic context : Profile baseline HDAC expression and chromatin accessibility in tested cell lines .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
